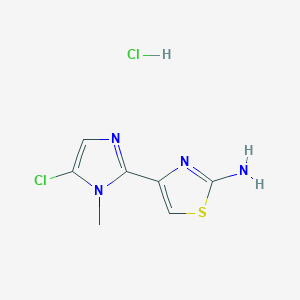

4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine hydrochloride

Description

4-(5-Chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine hydrochloride is a heterocyclic compound featuring a thiazole core linked to a substituted imidazole ring. The thiazole moiety (a five-membered ring containing sulfur and nitrogen) is substituted at the 4-position with a 5-chloro-1-methylimidazol-2-yl group and at the 2-position with an amine group. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications. This compound is of interest due to its structural similarity to bioactive molecules targeting neurological and inflammatory pathways .

Properties

IUPAC Name |

4-(5-chloro-1-methylimidazol-2-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4S.ClH/c1-12-5(8)2-10-6(12)4-3-13-7(9)11-4;/h2-3H,1H3,(H2,9,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVHVWGJEUSFHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C2=CSC(=N2)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as chloroacetamide and thiosemicarbazide, under acidic conditions.

Cyclization Reactions: Cyclization steps are crucial to form the imidazole and thiazole rings. Cyclization can be achieved using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Amination Reactions:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired yield, purity, and cost-effectiveness. Process optimization is crucial to ensure the efficient production of the compound while minimizing waste and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation Reactions: Oxidation can occur at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction Reactions: Reduction of the imidazole ring can lead to the formation of imidazolines.

Substitution Reactions: Substitution reactions can occur at the chloro and amine groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from the oxidation of the thiazole ring.

Imidazolines: Resulting from the reduction of the imidazole ring.

Substituted Derivatives: Resulting from substitution reactions at the chloro and amine groups.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been investigated for its biological activity, including antimicrobial and antifungal properties.

Medicine: It has shown potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism by which 4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, molecular weights, and reported activities:

Key Structural and Functional Differences

- Imidazole vs. Benzothiadiazole : The target compound’s imidazole ring (with chloro and methyl groups) contrasts with Tizanidine’s benzothiadiazole fused ring, which enhances aromaticity and α₂-adrenergic receptor binding .

- Substituent Effects : The 5-chloro-1-methylimidazole group in the target compound may confer higher metabolic stability compared to SSR125543A’s bulky chloro-methoxy-methylphenyl group, which improves CRF1 receptor antagonism .

- Amine Positioning : Unlike SSR125543A’s propynyl and cyclopropyl substituents, the target compound’s simpler amine group at C2 of thiazole may limit receptor selectivity but improve synthetic accessibility .

Biological Activity

The compound 4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular structure of 4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine hydrochloride features a thiazole ring fused with an imidazole moiety. The presence of chlorine and methyl groups contributes to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClN3S |

| Molecular Weight | 203.67 g/mol |

| CAS Number | [insert CAS number if available] |

| Solubility | Soluble in water |

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The structure-activity relationship (SAR) indicates that modifications in the thiazole and imidazole rings significantly influence cytotoxicity against various cancer cell lines.

- Cytotoxicity Studies : In vitro assays demonstrated that compounds similar to 4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine hydrochloride exhibit IC50 values ranging from 10 to 30 µM against human cancer cell lines such as A431 (epidermoid carcinoma) and U251 (glioblastoma) .

- Mechanism of Action : The compound is believed to induce apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial effects .

- Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with nucleic acid synthesis, which is common among thiazole derivatives .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of thiazole derivatives in treating glioblastoma demonstrated that 4-(5-chloro-1-methyl-1H-imidazol-2-yl)-1,3-thiazol-2-amine hydrochloride significantly reduced tumor growth in vivo models. The treatment led to a marked decrease in tumor volume compared to control groups .

Case Study 2: Antimicrobial Testing

In a clinical setting, a series of thiazole derivatives were tested for their antibacterial properties. The compound showed effective inhibition against multi-drug resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.